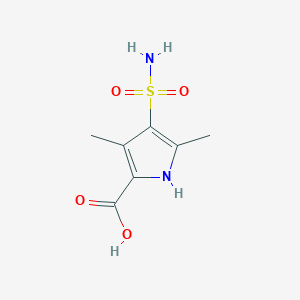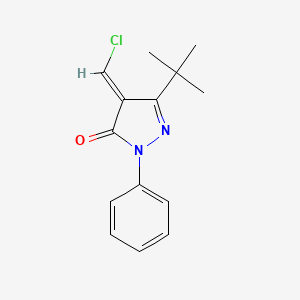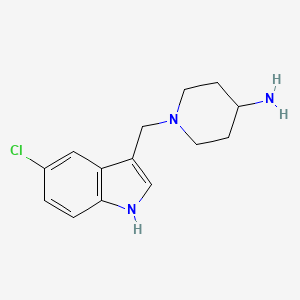
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Übersicht
Beschreibung
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine (also known as 5-chloro-N-methyl-N-(1-methyl-3-indolyl)piperidin-4-amine) is an indole-based structural analog of the synthetic opioid agonist, fentanyl. It is a potent agonist of the μ-opioid receptor and has been used as a research tool to study the structure-activity relationship of opioid agonists.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
This compound has been involved in the synthesis of various pharmaceutical agents, including aminopyrimidine derivatives acting as 5-HT(1A) partial agonists, indicating moderate potency and metabolic stability. These compounds are explored for their potential therapeutic applications in treating mood disorders and related conditions (Dounay et al., 2009).
Role in Cholinesterase and Monoamine Oxidase Inhibition
Another significant application is the development of new indole derivatives acting as dual inhibitors for cholinesterase and monoamine oxidase. Such compounds are crucial in researching treatments for neurodegenerative diseases, showcasing the versatility of this compound in synthesizing agents with potential neurological benefits (Bautista-Aguilera et al., 2014).
Cancer Research Applications
In the realm of cancer research, derivatives of this compound have been investigated for their potential as aurora kinase inhibitors, offering insights into novel therapeutic strategies for cancer treatment. Such studies highlight the compound's role in developing targeted cancer therapies (ヘンリー,ジェームズ, 2006).
Chemical Functionalities Optimization
Research has also delved into optimizing the chemical functionalities of indole-2-carboxamides, with this compound serving as a backbone for modifications. The goal is to improve allosteric parameters for cannabinoid receptor 1 (CB1), indicating its importance in developing compounds with specific receptor target activities (Khurana et al., 2014).
Allosteric Modulation of CB1 Receptor
Further exploring its application in receptor modulation, studies have investigated novel compounds for their role as allosteric modulators of the cannabinoid CB1 receptor. This research provides valuable insights into the development of compounds that can modulate receptor activity, potentially offering therapeutic benefits in conditions where cannabinoid receptor modulation is beneficial (Price et al., 2005).
Eigenschaften
IUPAC Name |
1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-1-2-14-13(7-11)10(8-17-14)9-18-5-3-12(16)4-6-18/h1-2,7-8,12,17H,3-6,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWLSIFGSDMPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





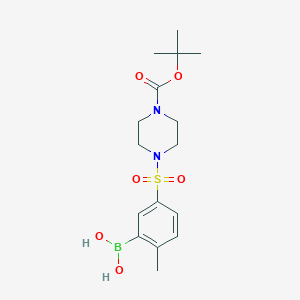

![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
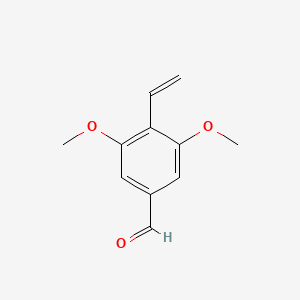
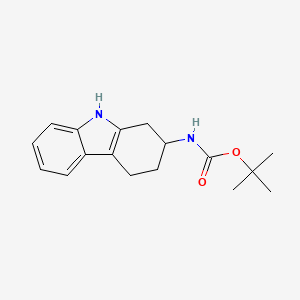
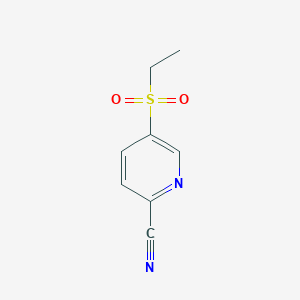
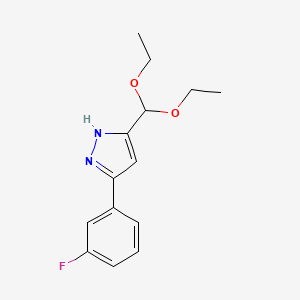
![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
